molecular formula C13H14F3NO3 B12149643 Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)-

Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)-

Cat. No.: B12149643
M. Wt: 289.25 g/mol
InChI Key: BBGGHUOAAZMMET-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)- is a complex organic compound characterized by its unique structure, which includes a benzenebutanoic acid backbone with acetylamino and trifluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)- typically involves multiple steps:

    Starting Materials: The synthesis begins with benzenebutanoic acid, which is then functionalized with acetylamino and trifluoro groups.

    Fluorination: The trifluoro groups are introduced via electrophilic fluorination, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Benzenebutanoic acid derivatives with oxidized side chains.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds where fluorine atoms are replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s acetylamino group is of interest in biochemistry for studying protein acetylation processes. It can be used as a model compound to understand enzyme-substrate interactions in acetylation reactions.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The trifluoro groups enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for designing new therapeutics.

Industry

In materials science, the compound’s unique properties can be exploited in the development of novel polymers and advanced materials with specific functionalities, such as improved thermal stability and resistance to chemical degradation.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The trifluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanoic acid, methyl ester: Lacks the acetylamino and trifluoro groups, making it less versatile in chemical reactions.

    Benzenebutanoic acid, beta-(acetylamino)-: Similar but without the trifluoro groups, affecting its chemical and biological properties.

    Benzenebutanoic acid, 2,4,5-trifluoro-, methyl ester: Lacks the acetylamino group, reducing its potential for biological interactions.

Uniqueness

The presence of both acetylamino and trifluoro groups in Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)- makes it unique

This detailed overview highlights the significance of Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, (betaR)- in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further study and development.

Biological Activity

Benzenebutanoic acid, beta-(acetylamino)-2,4,5-trifluoro-, methyl ester, commonly referred to as (betaR)- is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article will explore its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C12H12F3N1O2
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 1253055-92-3

This compound features a trifluoromethyl group which enhances its lipophilicity and biological activity. The presence of the acetylamino group suggests potential interactions with biological targets.

Biological Activity

The biological activity of (betaR)- has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to (betaR)- exhibit significant anti-inflammatory effects. For instance, the presence of the trifluoro group can enhance the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzenebutanoic acid possess antimicrobial properties against various pathogens. The structural modifications in (betaR)- may contribute to its efficacy against bacterial strains .
  • Anticancer Potential :
    • Preliminary studies suggest that (betaR)- may inhibit cancer cell proliferation. The mechanism is thought to involve modulation of signaling pathways associated with cell growth and apoptosis .
  • Analgesic Effects :
    • Some studies have reported analgesic effects linked to compounds with similar structures, indicating potential use in pain management therapies .

Case Studies and Experimental Results

  • In Vitro Studies :
    • A study conducted on cultured human cells demonstrated that (betaR)- significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6 at concentrations ranging from 10 to 100 µM .
  • Animal Models :
    • In vivo experiments using murine models showed that administration of (betaR)- resulted in a reduction of edema and pain responses in models of acute inflammation. The compound was effective at doses as low as 5 mg/kg body weight .
  • Mechanistic Insights :
    • Mechanistic studies revealed that (betaR)- may exert its effects through the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response .

Data Tables

PropertyValue
Chemical FormulaC12H12F3N1O2
Molecular Weight289.25 g/mol
CAS Number1253055-92-3
Anti-inflammatory ActivitySignificant at 10-100 µM
Analgesic EffectObserved in animal models

Properties

IUPAC Name

methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4,6,9H,3,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGGHUOAAZMMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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